N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with an oxolan-2-yl (tetrahydrofuran) moiety and at the 2-position with a 1-benzofuran-2-carboxamide group. This structure combines the bioisosteric properties of 1,3,4-oxadiazole—a five-membered aromatic ring with two nitrogen atoms—with the lipophilic tetrahydrofuran and benzofuran systems.
The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the oxolan-2-yl group may improve solubility compared to non-polar substituents.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13(12-8-9-4-1-2-5-10(9)21-12)16-15-18-17-14(22-15)11-6-3-7-20-11/h1-2,4-5,8,11H,3,6-7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUSELIUEYMLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzofuran core. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The oxolane moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high-performance polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzofuran core are key structural features that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Pharmacological Differences
Hypothesized Impact: Improved aqueous solubility and membrane permeability relative to LMM5/LMM11, which required solubilization in DMSO and Pluronic F-127 for biological testing .
Amide Substituent: The benzofuran carboxamide in the target compound replaces the sulfamoyl benzamide groups in LMM5/LMM11. Sulfamoyl moieties are known for hydrogen-bonding interactions with fungal CYP51 enzymes (targets of fluconazole), suggesting LMM5/LMM11 may exhibit mechanistically distinct antifungal activity .
Table 2: Pharmacological and Physicochemical Comparison
| Property | Target Compound | LMM5 | LMM11 | Fluconazole (Control) |
|---|---|---|---|---|
| Solubility Requirements | Likely moderate (oxolan-2-yl) | High (required DMSO/PF-127) | High (required DMSO/PF-127) | High (aqueous-compatible) |
| Putative Target | Non-CYP51 enzymes/membranes | CYP51-like | CYP51-like | CYP51 |
| Structural Flexibility | Moderate (oxolane + benzofuran) | High (sulfamoyl + benzyl) | High (sulfamoyl + cyclohexyl) | Low (rigid triazole) |
Biological Activity
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of derivatives that combine oxadiazole and benzofuran structures, which have been extensively studied for their pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound includes:
- Benzofuran moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Oxadiazole ring : Often associated with enhanced biological activity due to its electron-withdrawing characteristics.
Synthesis typically involves multi-step chemical reactions that require precise control over conditions such as temperature and reagent concentrations to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor synthesis progress.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 4.6 |
| CA-4 | MDA-MB-231 | 4.5 |
| CA-4 | A549 | 180 |
| CA-4 | HT-29 | 3100 |
| CA-4 | MCF-7 | 370 |
These results suggest that modifications in the benzofuran structure can significantly affect potency against different cancer types .
Antimicrobial Activity
Benzofuran derivatives have also shown promising antimicrobial properties. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) against M. tuberculosis and various fungal strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 3 | M. tuberculosis H37Rv | 8 |
| Compound 4 | M. tuberculosis H37Rv | 2 |
This highlights the potential of benzofuran-based compounds in developing new antimicrobial agents .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
- Histone Deacetylase (HDAC) Inhibition : Some derivatives act as dual inhibitors targeting both tubulin and HDAC pathways, enhancing their anticancer efficacy.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their antiproliferative effects across multiple cancer cell lines. The presence of specific functional groups was crucial for maintaining high potency .
- Antimicrobial Evaluation : Compounds derived from benzofuran were tested against various bacterial and fungal strains, revealing significant activity that supports their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
